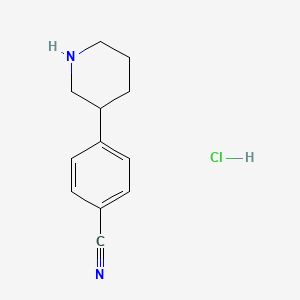

4-(Piperidin-3-YL)benzonitrile hydrochloride

Description

Piperidine derivatives are widely explored for their bioactivity, particularly as enzyme inhibitors, receptor modulators, and intermediates in synthesizing complex pharmaceuticals .

Properties

IUPAC Name |

4-piperidin-3-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;/h3-6,12,14H,1-2,7,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVAYCWLUFXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Scheme

The Suzuki-Miyaura reaction between 4-bromobenzonitrile and piperidin-3-yl boronic acid derivatives is a widely reported approach.

Reaction Conditions:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

-

Base : K₂CO₃ or NaHCO₃ (2–3 equiv)

-

Solvent : Dimethoxyethane (DME)/H₂O (4:1) or toluene/ethanol

-

Temperature : 80–100°C, 12–24 hours

Example Procedure (Source 6):

-

Combine 4-bromobenzonitrile (1.0 equiv), piperidin-3-yl boronic acid pinacol ester (1.1 equiv), PdCl₂(dppf) (0.05 equiv), and K₂CO₃ (3.0 equiv) in DME/H₂O.

-

Heat at 90°C for 18 hours under nitrogen.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

-

Treat with HCl in dioxane to form the hydrochloride salt.

Multistep Synthesis from 4-Piperidone Derivatives

Protection-Reduction Sequence (Source 1)

A patent (CN106432232A) outlines a five-step synthesis starting from 4-piperidone hydrochloride :

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, NaHCO₃, acetone/H₂O, RT, 24h | 93% |

| 2 | Reductive Amination | NH₃/EtOH, Ti(OiPr)₄, NaBH₄, 0–30°C, 4h | 82% |

| 3 | Nucleophilic Substitution | 2-Chloro-3-pyridinecarboxylic acid, DMSO, 100°C, 12h | 71% |

| 4 | Deprotection | HCl/1,4-dioxane, RT, 2h | Quant. |

| 5 | Salt Formation | HCl gas in EtOH, recrystallization | 95% |

Key Intermediate :

-

N-Boc-4-piperidone (Step 1)

-

4-Amino-1-Boc-piperidine (Step 2)

Alternative Approaches

Reductive Amination (Source 7)

A J-Stage study (Chem. Pharm. Bull. 68(5)) describes:

-

Condense 4-cyanobenzaldehyde with piperidin-3-amine in methanol.

-

Reduce the imine intermediate with NaBH₄ at 0°C.

-

Acidify with HCl to precipitate the hydrochloride salt.

Optimized Conditions :

Grignard Addition (Source 9)

A patent (WO2010072680A1) utilizes:

-

React 3-cyanoaryl magnesium bromide with 1-Boc-piperidin-3-one .

-

Deprotect with HCl to yield the free amine.

-

Form the hydrochloride salt via HCl/EtOH.

Challenges :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | High purity, scalable | Requires Pd catalysts | 68–75% |

| Multistep (Boc) | High intermediate control | Lengthy (5 steps) | 71–93% |

| Reductive Amination | Simple, one-pot | Moderate yields | 58% |

| Grignard | No transition metals | Poor selectivity | <50% |

Critical Reaction Parameters

Solvent Effects

Temperature Optimization

Scalability and Industrial Production

Industrial-scale synthesis (Source 2) employs:

-

Continuous flow reactors for Suzuki coupling (residence time: 20 min).

-

Crystallization with anti-solvents (diethyl ether) for salt purification.

Purity Specifications :

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-YL)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or tetrahydrofuran (THF) are typically used.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : CHClN

- CAS Number : 782493-49-6

Scientific Research Applications

- Pharmaceutical Intermediates :

- Biological Activity :

- Antimicrobial Properties :

- Cancer Research :

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug development targeting neurological disorders. |

| Biological Research | Investigated for antagonistic properties on histamine receptors, relevant to cognitive health. |

| Antimicrobial Studies | Demonstrated significant effects against various microbial pathogens. |

| Cancer Therapeutics | Potential use in inhibiting protein kinases related to cancer progression. |

Table 2: Case Studies and Findings

Case Studies

-

Inhibition of Protein Kinases :

A study focused on optimizing piperidine derivatives revealed that modifications to the structure could enhance binding affinity to protein kinases, crucial in cancer therapy. This research highlighted the potential of this compound in developing targeted cancer treatments . -

Neuropharmacological Applications :

Research demonstrated that similar piperidine derivatives act as histamine H receptor antagonists, suggesting that this compound may exhibit analogous neuropharmacological properties, which could be beneficial for treating neurodegenerative diseases . -

Antimicrobial Studies :

Various studies evaluated structurally related compounds for antimicrobial activity, showing significant effects against multiple pathogens, thus supporting further investigation into their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Rilpivirine Hydrochloride

- Structure: 4-[[4-[[4-[(E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile monohydrochloride .

- Molecular Weight : 402.88 g/mol (C₂₂H₁₈N₆·HCl) .

- Applications: Second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment. It inhibits viral replication by binding to reverse transcriptase .

- Key Differences: Unlike 4-(Piperidin-3-YL)benzonitrile hydrochloride, rilpivirine incorporates a pyrimidine ring and a cyanoethenyl group, enhancing its specificity for HIV-1 RT .

4-(Piperidin-4-YLMethyl)benzonitrile Hydrochloride

- Structure : Piperidine-4-ylmethyl group attached to the benzonitrile core .

- Molecular Weight: Not explicitly stated, but estimated as ~236.72 g/mol (C₁₃H₁₇ClN₂).

- Applications : Used as a building block in organic synthesis. Its methylene linker increases flexibility compared to direct piperidine attachment .

3-(Piperazin-1-YL)benzonitrile Hydrochloride Derivatives

- Structure: Piperazine-linked benzonitrile, e.g., 3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile .

- Applications : Intermediate in synthesizing kinase inhibitors or quorum-sensing modulators. Piperazine offers hydrogen-bonding sites for target interaction .

- Key Differences : Piperazine rings provide distinct conformational flexibility and basicity compared to piperidine, influencing solubility and pharmacokinetics.

4-(4-Aminopiperidine-1-Carbonyl)benzonitrile Hydrochloride

- Structure: Features a carbonyl-linked aminopiperidine group to benzonitrile .

- Molecular Weight : 265.74 g/mol (C₁₃H₁₆ClN₃O).

- Applications : Likely used in fragment-based drug discovery. The carbonyl group enables conjugation with other pharmacophores .

Comparative Data Table

Research Findings and Challenges

- Synthetic Accessibility: Piperidine-benzonitrile derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, 3-(piperazin-1-yl)benzonitrile hydrochloride is prepared in 18% yield using ethanol-water solvents , whereas rilpivirine requires multi-step pyrimidine coupling .

- Biological Activity : Rilpivirine’s efficacy (EC₅₀ = 0.73 nM against HIV-1) underscores the importance of planar aromatic systems in NNRTIs, a feature absent in simpler piperidine-benzonitriles .

- Stability and Purity: HPLC methods for related compounds (e.g., rilpivirine) highlight challenges in separating cis/trans isomers and eliminating impurities like 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile .

Biological Activity

4-(Piperidin-3-YL)benzonitrile hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅ClN₂

- Molecular Weight : Approximately 222.72 g/mol

- Structure : The compound features a piperidine ring substituted at the 3-position with a benzonitrile moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, particularly those involved in the regulation of serotonin and dopamine levels. This interaction is significant for conditions such as anxiety and depression.

Interaction with Neurotransmitter Systems

- Serotonin Receptors : The compound may modulate serotonin receptor activity, influencing mood and anxiety levels.

- Dopamine Receptors : Its potential to interact with dopamine pathways suggests applications in treating disorders like schizophrenia and Parkinson's disease.

Biological Activity Data

Research indicates that this compound exhibits notable biological activities, including:

| Activity Type | Details |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin pathways leading to mood enhancement. |

| Anxiolytic Properties | May reduce anxiety symptoms through receptor inhibition. |

| Anticancer Activity | Preliminary findings suggest cytotoxic effects against certain cancer cell lines. |

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In vitro studies have shown that compounds structurally related to this compound exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, derivatives have been tested against leukemia and colon cancer cell lines, demonstrating significant cytotoxic effects through mechanisms such as DNA fragmentation and apoptosis induction .

- Enzyme Inhibition :

-

Neuropharmacological Effects :

- Research has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby enhancing cholinergic transmission . This mechanism is particularly relevant for conditions like Alzheimer's disease.

Q & A

Basic: What are the key synthetic strategies for preparing 4-(Piperidin-3-YL)benzonitrile hydrochloride?

Answer:

The synthesis typically involves nitrile formation and piperidine ring functionalization. A common approach includes:

- Cyanidation : Reacting a halogenated precursor (e.g., 4-chlorobenzonitrile) with a piperidine derivative under nucleophilic substitution conditions. For example, coupling 3-piperidinyl groups via palladium-catalyzed cross-coupling reactions .

- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, followed by recrystallization for purification .

- Intermediate Isolation : Purify intermediates (e.g., 4-(piperidin-3-yl)benzonitrile) using column chromatography (silica gel, eluent: dichloromethane/methanol) before salt formation .

Basic: How do physicochemical properties like solubility impact experimental design?

Answer:

- Solubility Profile : The hydrochloride salt enhances water solubility compared to the free base. Solubility in methanol, DMSO, and aqueous buffers (pH 4–6) facilitates in vitro assays. For example, similar piperidine hydrochloride salts show >50 mg/mL solubility in water .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Pre-dissolve in DMSO for cell-based studies to avoid precipitation .

Advanced: What analytical methods ensure purity and structural integrity of the compound?

Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98% by area normalization). Detect UV absorbance at 254 nm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 247.12 for C12H14N2·HCl) with <2 ppm error .

- NMR : 1H NMR (D2O) should show characteristic peaks: δ 7.6–7.8 ppm (benzonitrile aromatic protons), δ 3.2–3.5 ppm (piperidine N–CH2) .

Advanced: How do structural modifications influence biological activity in SAR studies?

Answer:

- Benzonitrile Group : Critical for target binding (e.g., kinase inhibition). Replacing nitrile with carboxylate reduces potency by 10-fold in analogous compounds .

- Piperidine Substitution : 3-YL positioning enhances steric fit in hydrophobic pockets. Methylation at the piperidine nitrogen (e.g., 4-methylpiperidine) alters logP and membrane permeability .

- Case Study : In rilpivirine (an HIV inhibitor), the benzonitrile-piperidine motif contributes to NNRTI binding affinity. Modifications here correlate with resistance profiles .

Advanced: How can stability challenges be addressed during long-term studies?

Answer:

- pH-Dependent Degradation : The hydrochloride salt is stable at pH 4–6 but hydrolyzes above pH 6. Use buffered solutions (e.g., citrate buffer) for storage .

- Light Sensitivity : Protect from UV exposure; amber vials reduce photodegradation. Monitor via HPLC for decomposition products (e.g., free base formation) .

- Thermal Stability : DSC analysis shows decomposition onset at 180°C. Avoid lyophilization above 40°C to prevent salt dissociation .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling guide derivative design?

Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses with targets (e.g., serotonin receptors). The benzonitrile group often forms π-π interactions with aromatic residues .

- ADMET Prediction : SwissADME estimates logP (2.1) and CNS permeability (+), guiding prioritization of derivatives with optimal bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.